1-Diphenylphosphanyl-1-phenylpropan-2-amine
Description
Properties
IUPAC Name |
1-diphenylphosphanyl-1-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZAIGGNEGTDMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphination of Propiolamine Derivatives
One of the primary routes involves the direct introduction of the diphenylphosphanyl group onto a suitable phenylpropan-2-amine backbone. This process typically employs nucleophilic substitution or addition reactions facilitated by phosphorus chlorides or diphenylphosphine derivatives.
- Starting Material: Phenylpropan-2-amine derivatives, often protected at amino groups to prevent side reactions.
- Reagents: Diphenylphosphine (Ph₂PH) or diphenylphosphoryl chlorides (Ph₂PCl).
- Reaction Conditions: Usually conducted under inert atmospheres (nitrogen or argon) at low temperatures (0°C to room temperature) to control reactivity and selectivity.
- The diphenylphosphine acts as a nucleophile, attacking electrophilic centers such as chlorinated intermediates or activated alcohols.
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) can facilitate the formation of phosphoramidates or phosphine derivatives.
- High regioselectivity.
- Compatibility with various functional groups.
Phosphination via Nucleophilic Substitution on Halogenated Precursors
Another prominent method involves synthesizing halogenated phenylpropan-2-amine intermediates, which then undergo nucleophilic substitution with diphenylphosphine.
$$
\text{Ph-CH(CH3)-CH2X} + \text{Ph}2\text{PH} \rightarrow \text{Ph-CH(CH3)-CH}2\text{PPh}2
$$
where $$X$$ is a halogen (Cl, Br, or I).
- Solvent: Tetrahydrofuran (THF), diethyl ether, or toluene.
- Temperature: Usually between -20°C to room temperature.
- Catalyst: Sometimes, a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to deprotonate diphenylphosphine, increasing nucleophilicity.
- The method's efficacy is demonstrated in the synthesis of phosphine derivatives with yields often exceeding 70%, depending on the halogen leaving group and reaction conditions.
Asymmetric Synthesis Approaches
Given the chiral nature of the target molecule, asymmetric synthesis techniques are employed to obtain enantiomerically pure compounds.
- Chiral Catalysts: Use of chiral phosphine ligands or chiral organocatalysts to induce stereoselectivity during the phosphination step.
- Biocatalytic Methods: Application of immobilized transaminases for enantioselective amino group introduction, as reported in recent literature, achieving >99% enantiomeric excess (EE).
- A study reports the use of immobilized whole-cell biocatalysts with (R)-transaminase activity to synthesize enantiopure 1-phenylpropan-2-amine derivatives, which can be further functionalized with diphenylphosphanyl groups.
Multi-Step Synthetic Route for 1-Diphenylphosphanyl-1-phenylpropan-2-amine
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of phenylpropan-2-amine backbone | Phenylacetaldehyde + Ammonia | High yield, foundational step |
| 2 | Protection of amino group | Boc anhydride | Prevents side reactions |
| 3 | Halogenation at terminal carbon | NBS (N-bromosuccinimide) | Controlled at low temperature |
| 4 | Nucleophilic substitution with diphenylphosphine | Ph₂PH + base (NaH) | Conducted in THF at -20°C to room temperature |
| 5 | Deprotection of amino group | Acidic conditions | Final amine formation |
Note: This pathway emphasizes the importance of stereochemical control, functional group compatibility, and reaction optimization to maximize yield and purity.
Recent Advances and Discoveries
- Enzymatic Synthesis: The application of biocatalysts for asymmetric amino group addition significantly improves enantiomeric purity, aligning with green chemistry principles.
- Catalytic Innovations: Nickel-catalyzed reductive alkylation has been explored for installing phosphanyl groups selectively, offering milder conditions and better stereocontrol.
- Reaction Optimization: Use of molecular sieves and specific bases (e.g., lithium diisopropylamide) enhances yields and selectivity in phosphination reactions.
Data Tables and Reaction Optimization
Reaction Condition Optimization for Phosphination:
Chemical Reactions Analysis
Role in Asymmetric Hydrogenation
A key application involves asymmetric hydrogenation of prochiral allylamines, as demonstrated in studies using Rh-based catalysts. While the compound itself is not directly cited as a catalyst in these reactions, analogous phosphine ligands are critical for achieving high enantioselectivity. For example, hydrogenation of 2-phenylprop-2-en-1-amine under optimized conditions (e.g., 100 bar H₂ pressure , DBU base , and CO₂ ) yielded up to 96% conversion and 75% enantiomeric excess (ee) .
Reaction Conditions and Optimization
The addition of CO₂ and DBU significantly improved reaction efficiency by suppressing side reactions and stabilizing intermediates. Key findings include:
-
CO₂ acts as an in situ protecting group , temporarily binding to the amine to reduce reactivity and enhance selectivity .
-
Base additives (e.g., DBU) further refine enantioselectivity by modulating the catalyst’s electronic environment .
Performance Comparison of Catalytic Systems
| Catalyst | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Rh-based (5) | CO₂ + DBU, 24 h | 96 | 75 |
| Ru-based (1) | CO₂ + DBU, 24 h | 68 | 25 |
| Rh-based (5) | CO₂ + CyNMe₂, 24 h | 77 | 71 |
| Rh-based (5) | CO₂ + iPr₂NEt, 24 h | >99 | 69 |
Data adapted from ref. .
Rhodium catalysts outperformed ruthenium-based systems, with catalyst 5 achieving the highest enantioselectivity under CO₂ + DBU conditions .
Solvent and Base Effects
| Solvent | Base | Yield (%) | ee (%) |
|---|---|---|---|
| MeOH | CO₂ + DBU | 94 | 73 |
| IPA | CO₂ + DBU | 96 | 50 |
| THF | CO₂ + DBU | 36 | 22 |
THF = tetrahydrofuran, IPA = isopropanol .
Methanol and isopropanol proved optimal for balancing yield and selectivity, while THF exhibited poorer performance .
Mechanistic Insights
Scientific Research Applications
The search results provide information regarding different variations of the compound 1-Diphenylphosphanyl-1-phenylpropan-2-amine and their applications in chemical synthesis. This compound appears in different isomeric forms and with slight variations in the substituents attached to the propan-2-amine moiety. Variations of the compound include (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine , (S)-1-(Diphenylphosphaneyl)-3-phenylpropan-2-amine , and (1R,2R)-1-(Diphenylphosphino)-1-phenylpropan-2-amine .
Here is a summary of the applications and related information gathered from the search results:
Applications in Chemical Synthesis
- Hydroaminomethylation: 1-phenylpropan-2-amine derivatives can be synthesized via chemoenzymatic one-pot hydroaminomethylation of alkenes . This process involves the cooperative action of hydroformylation and enzymatic transamination in a single reactor, useful for producing primary amines . For example, styrene can be transformed into 2-phenyl-1-propylamine using this method .
- Transaminase-Mediated Synthesis: Transaminases are employed for synthesizing pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives from prochiral ketones . Immobilized whole-cell biocatalysts with (R)-transaminase activity can produce (R)-enantiomers with high conversion rates (>88%) and enantiomeric excess (>99%) . The (S)-enantiomers can also be selectively obtained through kinetic resolution .
Specific Compounds and Properties
- (1S,2S)-1-(DIPHENYLPHOSPHINO)-1-PHENYLPROPAN-2-AMINE:
Related Compounds
- (2s)-1-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}-3-Phenylpropan-2-Amine: This compound is listed in PubChem with the CID 11314340 .
- (S)-1-(Diphenylphosphaneyl)-3-phenylpropan-2-amine: This compound is also related, and its CAS No. is 146476-38-2 .
Contextual Information
- Phosphodiesterase 4D (PDE4D) Mutations: Research indicates the relevance of PDE4D mutations in neurodevelopmental disorders. Although not directly linked to the synthesis or application of 1-Diphenylphosphanyl-1-phenylpropan-2-amine, it highlights the broader context of amine-related compounds in biological systems .
- Antioxidant Polymers: While not directly related to the target compound, advances in antioxidant polymers have implications for drug delivery and material science, indicating the potential broader applications of amine-containing compounds .
Mechanism of Action
The mechanism by which (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine exerts its effects involves its interaction with molecular targets such as enzymes or metal centers in catalytic reactions. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the outcome of the reaction. The pathways involved often include the formation of intermediate complexes that facilitate the desired transformation.
Comparison with Similar Compounds
1-(Diphenylphosphino)-N,N-dimethyl-2-propanamine (CAS 211638-02-7)
1-Phenylpropan-2-amine Derivatives
- Examples : 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (CAS 1200-27-7) , 1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine (CAS 1179763-12-2) .
- Structure : Lack the phosphine group but retain the phenylpropan-2-amine core. Fluorine substituents enhance metabolic stability and binding affinity in pharmaceuticals .
- Applications : Widely employed as intermediates in active pharmaceutical ingredients (APIs) .
2,2-Diphenylethan-1-amine
Fluorinated and Trifluoromethyl Derivatives
- Examples : (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride (CAS 1075715-56-8) , 2-[4-(Trifluoromethyl)phenyl]propan-2-amine .
- Structure : Fluorine or trifluoromethyl groups introduce electron-withdrawing effects, altering solubility and reactivity.
- Applications : Fluorinated amines are common in CNS drugs due to improved blood-brain barrier penetration .
Physicochemical and Functional Comparisons
Electronic Effects
- The diphenylphosphanyl group in the target compound acts as a strong electron donor, enhancing its coordination ability in metal complexes. In contrast, fluorinated derivatives (e.g., ) exhibit electron-withdrawing effects, which may stabilize transition states in catalytic cycles or drug-receptor interactions.
Steric Effects
- Comparatively, 1-phenylpropan-2-amine derivatives (e.g., ) have lower steric bulk, enabling broader substrate compatibility.
Comparative Data Table
Table 1 : Structural and functional comparison of 1-diphenylphosphanyl-1-phenylpropan-2-amine with analogues.
Biological Activity
1-Diphenylphosphanyl-1-phenylpropan-2-amine, also known as (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine, is a compound with significant potential in biological applications due to its unique structural features. This compound has garnered attention for its role in asymmetric catalysis and its potential biological activities.
Molecular Characteristics
- Molecular Formula : C21H22NP
- Molecular Weight : Approximately 319.38 g/mol
- Melting Point : 100-107 °C
- Boiling Point : ~450 °C at 760 mmHg
- Solubility : Moderate in organic solvents
The compound features a diphenylphosphino group attached to a phenylpropan-2-amine structure, which is crucial for its biological activity and catalytic properties.
The biological activity of 1-Diphenylphosphanyl-1-phenylpropan-2-amine is primarily attributed to its ability to interact with various biological targets through its functional groups. The phosphine moiety can form stable complexes with transition metals, which enhances its catalytic activity in biochemical reactions. Additionally, the amine group may participate in hydrogen bonding, further facilitating interactions with biological molecules.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells. Research has shown that similar compounds demonstrate promising anticancer activities, suggesting that 1-Diphenylphosphanyl-1-phenylpropan-2-amine could be effective in cancer treatment protocols .
Asymmetric Catalysis
The compound plays a vital role in asymmetric catalysis, particularly in the synthesis of chiral drugs. Its chiral arrangement allows for selective binding to substrates, leading to high yields and enantioselectivity in chemical reactions. This property is essential in the pharmaceutical industry for developing drugs with specific desired effects .
Interaction Studies
Interaction studies reveal that 1-Diphenylphosphanyl-1-phenylpropan-2-amine can engage with various enzymes and proteins, indicating its versatility in biochemical applications. The ability to act as an enzyme mimetic further enhances its potential as a therapeutic agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of structurally similar compounds found that modifications to the molecular structure could enhance therapeutic efficacy while reducing side effects. This suggests that further exploration into the derivatives of 1-Diphenylphosphanyl-1-phenylpropan-2-amine could yield compounds with improved biological activity against various cancer types .
Case Study: Asymmetric Synthesis
Research into asymmetric hydrogenation processes utilizing this compound has demonstrated its effectiveness in producing enantio-enriched alcohols from ketones with high conversion rates and enantiomeric excess. For instance, a catalyst system incorporating this ligand resulted in up to 98% conversion during hydrogenation reactions .
Q & A
Basic: What are the optimal synthetic routes for 1-Diphenylphosphanyl-1-phenylpropan-2-amine, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound can be optimized using factorial experimental design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design allows simultaneous testing of these parameters with minimal experimental runs, identifying interactions between variables . Additionally, nucleophilic substitution or phosphine-ligand coupling routes (analogous to methods for structurally related amines in ) should be compared for yield and purity. Reaction progress can be monitored via <sup>31</sup>P NMR to track phosphanyl group incorporation .
Basic: What spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of 1-Diphenylphosphanyl-1-phenylpropan-2-amine?
Methodological Answer:
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To verify substituent positions and stereochemistry, particularly the propan-2-amine backbone and diphenylphosphanyl group .
- X-ray crystallography : For unambiguous confirmation of molecular geometry and bond angles, especially if chiral centers are present (as seen in analogous compounds in ).
- ESI-MS : To validate molecular weight and detect impurities. Cross-referencing with PubChem’s computed spectral data (e.g., InChIKey) ensures accuracy .
Basic: What safety protocols are critical when handling 1-Diphenylphosphanyl-1-phenylpropan-2-amine in laboratory settings?
Methodological Answer:
Adhere to protocols for air-sensitive phosphines:
- Use inert atmosphere gloveboxes or Schlenk lines to prevent oxidation.
- Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact (based on safety guidelines for structurally similar phosphino-amines in ).
- Waste must be quenched with controlled oxidizing agents (e.g., hydrogen peroxide) before disposal to neutralize reactivity .
Advanced: How can computational quantum chemistry models predict the reactivity of 1-Diphenylphosphanyl-1-phenylpropan-2-amine in catalytic systems?
Methodological Answer:
Density Functional Theory (DFT) calculations can map potential energy surfaces for ligand-metal interactions, predicting binding affinities and transition states. For example:
- Simulate coordination geometries with transition metals (e.g., Pd, Ni) to assess catalytic activity in cross-coupling reactions.
- Compare HOMO/LUMO energies with experimental redox potentials to validate computational models (as demonstrated in ’s reaction path search methods) .
Advanced: How do stereochemical variations at the propan-2-amine moiety influence the compound’s coordination behavior in metal complexes?
Methodological Answer:
Enantiomeric purity significantly impacts catalytic performance. Methodologies include:
- Chiral HPLC : To separate enantiomers and assess optical purity.
- Circular Dichroism (CD) : To correlate stereochemistry with optical activity.
- Kinetic studies : Compare reaction rates of (R)- and (S)-enantiomers in asymmetric catalysis (as seen in chiral amine studies in ). Stereoelectronic effects from the diphenylphosphanyl group may further modulate metal-ligand bond strengths .
Advanced: What strategies resolve contradictions in reported biological activity data for phosphino-amine derivatives?
Methodological Answer:
Address discrepancies via:
- Meta-analysis : Systematically compare datasets across studies, controlling for variables like solvent (DMSO vs. aqueous buffers) or cell lines.
- Dose-response profiling : Establish EC50/IC50 curves under standardized conditions.
- Structural analogs : Test related compounds (e.g., ’s methylphenyl variants) to isolate structure-activity relationships (SARs) .
Basic: What chromatographic methods are suitable for purifying 1-Diphenylphosphanyl-1-phenylpropan-2-amine?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for preliminary purification.
- Size-exclusion chromatography (SEC) : To remove polymeric byproducts.
- Preparative HPLC : With C18 columns and acetonitrile/water mobile phases for high-purity isolation (as applied to similar amines in ) .
Advanced: How can machine learning models accelerate the discovery of derivatives with enhanced ligand properties?
Methodological Answer:
- Descriptor-based QSAR : Train models on datasets of phosphino-amine derivatives to predict properties like binding affinity or solubility.
- Generative adversarial networks (GANs) : Propose novel structures by learning from PubChem’s compound library (). Validate top candidates via in silico docking simulations .
Basic: What are the key stability challenges for 1-Diphenylphosphanyl-1-phenylpropan-2-amine under ambient conditions?
Methodological Answer:
- Oxidative degradation : Monitor via <sup>31</sup>P NMR for phosphine oxide formation. Store under argon at –20°C.
- Hydrolytic sensitivity : Conduct accelerated stability studies (40°C/75% RH) to assess amine group susceptibility. Stabilize with antioxidants like BHT if needed .
Advanced: How does the electronic nature of substituents on the phenyl rings modulate the compound’s ligand properties in catalysis?
Methodological Answer:
- Hammett studies : Introduce electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups to correlate σ values with catalytic turnover rates.
- XPS analysis : Measure phosphorus-metal charge transfer to quantify electronic effects (as applied to analogous phosphines in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
